Cas no 64657-18-7 (1,9-Dideoxyforskolin)

1,9-Dideoxyforskolin structure
1,9-Dideoxyforskolin structure
Product Name:1,9-Dideoxyforskolin
CAS No:64657-18-7
MF:C22H34O5
MW:378.50236749649
CID:510535
PubChem ID:24893774
Update Time:2025-04-19

1,9-Dideoxyforskolin Chemical and Physical Properties

Names and Identifiers

    • 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
    • 1,9-Dideoxyforskolin
    • 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
    • 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
    • DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
    • FORSKOLIN 1,9-DIDEOXY
    • 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • 1,9-DIDEOXYFORSKOLIN, (-)-
    • OAW710HWIX
    • 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
    • 1,9-Dideoxyforskolin, analytical standard
    • (-)-1,9-DIDEOXYFORSKOLIN
    • LMPR0104030009
    • (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
    • [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
    • UNII-OAW710HWIX
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
    • PD047365
    • 64657-18-7
    • GTPL4100
    • Forskolin, 1,9-Dideoxy-, Coleus forskohlii
    • AKOS040745091
    • 1,9 dideoxy forskolin
    • DTXSID5040384
    • Q27070796
    • CHEMBL519570
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • 1,9-Dideoxy forskolin
    • CHEBI:50295
    • SCHEMBL905267
    • 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
    • (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
    • CS-0025282
    • ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
    • DTXCID3020384
    • HY-103191
    • MDL: MFCD00082318
    • Inchi: 1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
    • InChI Key: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
    • SMILES: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)OC(C)=O)=O

Computed Properties

  • Exact Mass: 378.24100
  • Monoisotopic Mass: 378.241
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.8A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.12
  • Melting Point: 149-150 ºC
  • Boiling Point: 455 °C at 760 mmHg
  • Flash Point: 146.9 °C
  • Refractive Index: 1.523
  • Solubility: methanol: 28 mg/mL
  • PSA: 72.83000
  • LogP: 3.43420
  • Optical Activity: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)

1,9-Dideoxyforskolin Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−20°C

1,9-Dideoxyforskolin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D439970-1mg
1,9-Dideoxyforskolin
64657-18-7
1mg
$98.00 2023-05-18
TRC
D439970-5mg
1,9-Dideoxyforskolin
64657-18-7
5mg
$391.00 2023-05-18
TRC
D439970-10mg
1,9-Dideoxyforskolin
64657-18-7
10mg
$758.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7432-1mg
1,9-Dideoxyforskolin
64657-18-7 98%
1mg
¥964.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7432-5mg
1,9-Dideoxyforskolin
64657-18-7 98%
5mg
¥3673.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7432-500ug
1,9-Dideoxyforskolin
64657-18-7 98%
500ug
¥680.00 2023-09-09
A2B Chem LLC
AG64721-1mg
1,9-DIDEOXYFORSKOLIN
64657-18-7 ≥98%
1mg
$77.00 2024-04-19
A2B Chem LLC
AG64721-5mg
1,9-DIDEOXYFORSKOLIN
64657-18-7 ≥98%
5mg
$297.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-201560-1 mg
1,9-Dideoxyforskolin,
64657-18-7 ≥95%
1mg
¥737.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-201560A-5 mg
1,9-Dideoxyforskolin,
64657-18-7 ≥95%
5mg
¥2,444.00 2023-07-11
Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd